Propafenone Hydrochloride is a synthetic antiarrhythmic agent classified as a class 1C drug according to the Vaughan Williams classification system. It is primarily recognized for its use in the treatment of various cardiac arrhythmias, including atrial fibrillation, atrial flutter, and supraventricular tachycardia.
Propafenone-d5 Hydrochloride is a deuterated form of the antiarrhythmic drug propafenone, which is utilized primarily for the treatment of ventricular arrhythmias and atrial fibrillation. The deuterated version is particularly valuable in pharmacokinetic studies and metabolic research due to its isotopic labeling, which allows for precise tracking and quantification in biological systems. Propafenone-d5 Hydrochloride is classified as a class IC antiarrhythmic agent, functioning by blocking sodium channels and exhibiting beta-adrenergic blocking properties.
The synthesis of Propafenone-d5 Hydrochloride involves several key steps, primarily focusing on the condensation of specific chemical precursors. According to a patent detailing its synthesis, the process begins with the reaction of o-hydroxyphenyl propiophenone with epichlorohydrin in the presence of tetrabutylammonium bromide as a catalyst under alkaline conditions. This step produces an intermediate compound, 2,3-epoxy, which is then subjected to amination with n-propylamine followed by hydrochloric acid treatment to yield Propafenone-d5 Hydrochloride .
The molecular formula for Propafenone-d5 Hydrochloride is . The incorporation of deuterium atoms (D) enhances the stability and specificity of this compound in analytical applications.
Propafenone-d5 Hydrochloride undergoes various chemical reactions typical for antiarrhythmic agents, including:
These reactions are critical in its therapeutic action against arrhythmias.
The mechanism involves binding to sodium channels in their inactive state, prolonging channel recovery time and thus affecting cardiac action potentials.
Propafenone-d5 Hydrochloride primarily acts by blocking sodium channels in cardiac tissues. This action leads to:
Additionally, its beta-blocking effects contribute to decreased heart rate and myocardial oxygen demand. The dual action makes it effective for managing various types of arrhythmias.
Relevant data indicate that its isotopic labeling does not significantly alter these physical properties compared to non-deuterated forms.
Propafenone-d5 Hydrochloride has significant applications in scientific research, particularly:
This compound's unique properties make it an essential tool for researchers investigating cardiac pharmacology and drug metabolism.
Propafenone-d5 Hydrochloride is a deuterium-enriched analog of the antiarrhythmic drug propafenone hydrochloride. Its molecular formula is C21H23D5ClNO3, with a precise molecular weight of 382.94 g/mol [1] [5]. The compound features five deuterium atoms (D5) strategically incorporated at the 1,1,2,3,3 positions of the 2-hydroxy-3-(propylamino)propoxy side chain, as confirmed by its SMILES notation: CCCNC([2H])([2H])C(O)([2H])C([2H])([2H])OC₁=C(C=CC=C₁)C(CCC₂=CC=CC=C₂)=O.Cl [2] [5]. This isotopic labeling preserves the core pharmacophore while altering molecular vibrations and bond dissociation energies. The hydrochloride salt form enhances stability and crystallinity, with a melting point range of 165–167°C . The isotopic purity typically exceeds 95% (HPLC), as verified by analytical certificates [5].
Table 1: Atomic Positions of Deuterium Labeling
Deuterium Position | Chemical Group | Atomic Site |
---|---|---|
D₁ | Hydroxypropyl side chain | 1-position |
D₂ | Hydroxypropyl side chain | 1-position |
D₃ | Hydroxypropyl side chain | 2-position |
D₄ | Hydroxypropyl side chain | 3-position |
D₅ | Hydroxypropyl side chain | 3-position |
Propafenone-d5 Hydrochloride exhibits limited water solubility but moderate solubility in methanol, aligning with its parent compound’s behavior [3] . It is a white-to-off-white crystalline solid that requires stringent storage conditions (–20°C in a desiccated environment) to maintain stability and prevent isotopic exchange or decomposition [3] [5]. The compound demonstrates moderate hygroscopicity, necessitating protection from atmospheric moisture to avoid hydrate formation . Accelerated stability studies indicate decomposition under prolonged exposure to light or temperatures above 25°C, emphasizing the need for controlled handling [5].
Table 2: Physicochemical Profile
Property | Propafenone-d5 Hydrochloride | Test Conditions |
---|---|---|
Molecular Weight | 382.94 g/mol | - |
Melting Point | 165–167°C | Capillary method |
Solubility in Water | Slight | 25°C |
Solubility in Methanol | Moderate | 25°C |
Storage Temperature | –20°C | Long-term storage |
Hygroscopicity | Moderate | Dynamic vapor sorption assay |
Deuteration induces subtle but functionally significant changes compared to non-deuterated propafenone hydrochloride (C21H28ClNO3, MW: 377.90 g/mol) . The 5-atomic-mass-unit increase minimally impacts steric bulk but significantly alters metabolic kinetics. In vitro studies confirm that deuterium substitution at the hydroxypropyl sites reduces CYP2D6-mediated oxidation, thereby delaying the formation of active metabolites like 5-hydroxypropafenone [2] [6]. This metabolic resistance stems from the kinetic isotope effect (KIE), where stronger C–D bonds extend the rate-limiting hydrogen/deuterium abstraction step during hydroxylation [2]. Pharmacologically, both compounds retain identical sodium channel protein inhibition, with propafenone-d5 maintaining IC50 values comparable to its non-deuterated counterpart [1] [5]. The deuterated form’s primary research utility lies in its use as an internal standard for mass spectrometry, leveraging its near-identical chromatographic behavior with distinct mass shifts [2] [6].
Table 3: Structural and Functional Comparison with Non-Deuterated Form
Parameter | Propafenone-d5 HCl | Propafenone HCl | Functional Implication |
---|---|---|---|
Molecular Formula | C21H23D5ClNO3 | C21H28ClNO3 | Enables MS differentiation |
Molecular Weight | 382.94 g/mol | 377.90 g/mol | Internal standard calibration |
CYP2D6 Metabolism Rate | Reduced | Standard | Altered pharmacokinetic profiling |
Sodium Channel Inhibition | Retained | Retained | Unaltered pharmacodynamics |
Primary Research Use | Isotopic tracer | Therapeutic agent | Metabolic studies |
Comprehensive Compound Nomenclature
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2